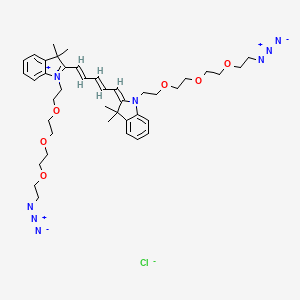

N,N'-bis-(azide-PEG3)-Cy5

Description

Properties

Molecular Formula |

C41H57ClN8O6 |

|---|---|

Molecular Weight |

793.41 |

IUPAC Name |

(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |

InChI |

InChI=1S/C41H57N8O6.ClH/c1-40(2)34-12-8-10-14-36(34)48(20-24-52-28-32-54-30-26-50-22-18-44-46-42)38(40)16-6-5-7-17-39-41(3,4)35-13-9-11-15-37(35)49(39)21-25-53-29-33-55-31-27-51-23-19-45-47-43;/h5-17H,18-33H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ABWDMMSABAJXMT-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N'-bis-(azide-PEG3)-Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

N,N'-bis-(azide-PEG3)-Cy5 chemical structure and properties

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development professionals. It prioritizes mechanistic understanding, experimental rigor, and actionable data.

Chemical Architecture, Properties, and Bioconjugation Protocols

Executive Summary & Core Utility

N,N'-bis-(azide-PEG3)-Cy5 is a homobifunctional, far-red fluorescent crosslinker.[1] Unlike standard mono-functional Cy5 reagents used solely for labeling, this molecule features two reactive azide handles separated by a cyanine fluorophore core and polyethylene glycol (PEG) spacers.

Primary Applications:

-

Fluorescent Homodimerization: Linking two alkyne-functionalized biomolecules (peptides, aptamers, or small molecules) while introducing a fluorescent reporter.

-

Molecular Stapling: Constraining peptide structures via "click" chemistry.

-

Polymer Crosslinking: Creating fluorescent hydrogels or nanostructures by reacting with multi-arm alkyne scaffolds.

Critical Distinction: Do NOT use this reagent for simple labeling of mono-alkyne targets unless dimerization is the intended outcome. For simple labeling, use Cy5-azide (mono).

Chemical Structure & Architecture

The molecule consists of three distinct functional domains, each serving a specific physicochemical role.

-

The Fluorophore Core (Cy5): A 3,3'-dimethyl-indodicarbocyanine scaffold. It provides the far-red fluorescence (Ex ~649 nm / Em ~662 nm), minimizing background autofluorescence in biological matrices.

-

The Linker (PEG3): Two triethylene glycol spacers attached to the

and -

The Warhead (Azide): Two terminal azide (

) groups capable of bioorthogonal reactions (CuAAC or SPAAC).

Physicochemical Data Table

| Property | Value / Description |

| Chemical Name | N,N'-bis-(azide-PEG3)-Cy5 |

| Molecular Weight | ~793.4 Da (Chloride salt) |

| Formula | |

| Solubility | DMSO, DMF, DCM.[2][3] Moderate solubility in water (improved by PEG, but organic co-solvent recommended). |

| Excitation Max | 646 – 649 nm |

| Emission Max | 662 – 670 nm |

| Extinction Coefficient | ~230,000 - 250,000 |

| Appearance | Dark blue crystalline solid |

Mechanistic Utility & Reaction Pathways

The bis-azide functionality allows this molecule to serve as a "bridge." The reaction kinetics follow second-order principles where the Cy5 core becomes the center of the newly formed conjugate.

Visualization: The Dimerization Workflow

The following diagram illustrates the logical flow of using N,N'-bis-(azide-PEG3)-Cy5 to dimerize two Alkyne-tagged Ligands via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Reaction pathway for the homodimerization of alkyne-functionalized ligands using the bis-azide Cy5 linker.

Experimental Protocols

A. Reconstitution and Storage[4][5]

-

Solvent: Dissolve in anhydrous DMSO or DMF. Avoid water for long-term storage to prevent hydrolysis of the azide (slow) or aggregation.

-

Concentration: Prepare a stock solution at 10 mM.

-

Storage: Aliquot and store at -20°C. Protect from light. Stable for 6–12 months.

B. Protocol: CuAAC Conjugation (Click Chemistry)

This protocol describes the dimerization of a small molecule alkyne (e.g., a drug analog) with N,N'-bis-(azide-PEG3)-Cy5.

Reagents Required:

-

Alkyne-modified target (10 mM in DMSO).

-

N,N'-bis-(azide-PEG3)-Cy5 (10 mM in DMSO).

-

CuSO4 (100 mM in water).

-

THPTA Ligand (Tris(3-hydroxypropyltriazolylmethyl)amine) (500 mM in water). Note: THPTA protects proteins/fluorophores from oxidative damage by copper.

-

Sodium Ascorbate (500 mM in water, freshly prepared).

Step-by-Step Workflow:

-

Stoichiometry Calculation: To ensure complete dimerization, use a slight excess of the Alkyne-Target (e.g., 2.5 equivalents of Alkyne per 1 equivalent of Bis-Azide Cy5).

-

Why? If you use a 1:1 ratio, you will generate a mixture of mono-reacted products and dimers.

-

-

Reaction Mix Assembly:

-

In a microcentrifuge tube, combine:

-

PBS (pH 7.4) or HEPES buffer (final volume to 100 µL).

-

Bis-Azide Cy5 (Final conc: 100 µM).

-

Alkyne-Target (Final conc: 250 µM).

-

-

-

Catalyst Addition (Order is Critical):

-

Premix CuSO4 and THPTA (1:5 molar ratio) in a separate tube.

-

Add Cu-THPTA complex to the reaction mix (Final Cu conc: 500 µM).

-

Add Sodium Ascorbate last (Final conc: 2.5 mM).

-

-

Incubation:

-

Incubate at Room Temperature (RT) for 1–2 hours in the dark.

-

QC Check: Monitor reaction progress via LC-MS (Look for mass shift: MW_Cy5 + 2 * MW_Ligand).

-

-

Purification:

-

Remove excess Cu/Ligand using a desalting column (PD-10) or HPLC.

-

Note: Unreacted bis-azide Cy5 is hydrophobic; the dimerized product usually has different retention characteristics.

-

Troubleshooting & Expert Insights

Issue: Precipitation of Dye

-

Cause: The Cy5 core is hydrophobic. High concentrations (>500 µM) in aqueous buffer can cause aggregation.

-

Solution: Maintain at least 10-20% organic co-solvent (DMSO/DMF) during the reaction if the biomolecule tolerates it.

Issue: Incomplete Dimerization (Mono-adduct formation)

-

Cause: Insufficient alkyne concentration or steric hindrance.

-

Solution: Increase Alkyne equivalents to 3–5x. Increase reaction time. Switch to SPAAC (using DBCO-alkynes) if Copper toxicity is a concern, though SPAAC reagents are bulkier and may increase steric hindrance.

Issue: Fluorescence Quenching

-

Cause: If the linker is too short, the two attached ligands might interact with the fluorophore (H-dimer formation) or each other.

-

Insight: The PEG3 linker is relatively short (~12-15 Å). If your ligands are large proteins, steric clash is likely. This reagent is best suited for peptides, oligonucleotides, or small molecules.

References

-

BroadPharm. N,N'-bis-(azide-PEG3)-Cy5 Product Data & Structure. Retrieved from

-

Lumiprobe. Cyanine5 Azide Spectral Properties and General Click Chemistry Protocols. Retrieved from

-

Vector Laboratories. Cy5 Azide and CuAAC Labeling Strategies. Retrieved from

-

Hagen, T., et al. (2019). Preparation of Cy3- and Cy5-bis-labeled oligoribonucleotides for FRET. (Demonstrates bis-labeling utility). Retrieved from

Sources

Introduction: Bridging Molecules with Precision and Light

An In-depth Technical Guide to Homobifunctional Cy5 Azide Linkers for Click Chemistry

This guide provides a comprehensive technical overview of homobifunctional Cy5 azide linkers and their application in click chemistry. Tailored for researchers, scientists, and drug development professionals, it delves into the core principles, experimental design, detailed protocols, and critical insights necessary for the successful implementation of these powerful bioconjugation tools.

In the intricate world of molecular biology and therapeutic development, the ability to specifically and stably link biomolecules is paramount. "Click chemistry," a term coined by K.B. Sharpless, describes a class of reactions that are rapid, efficient, and bioorthogonal, meaning they do not interfere with native biological processes.[1][2] Among these, the azide-alkyne cycloaddition has become a cornerstone of bioconjugation.[3][4]

When combined with a bright, far-red fluorescent probe like Cyanine5 (Cy5), these linkers become powerful tools for creating fluorescently labeled conjugates. This guide focuses specifically on homobifunctional Cy5 azide linkers : molecules featuring a central Cy5 fluorophore flanked by two identical azide-terminated arms. These reagents are expertly designed for cross-linking and dimerizing molecules that have been modified to contain alkyne groups, enabling novel applications in protein interaction studies, nanoparticle functionalization, and the development of complex bioconjugates.

Section 1: Deconstructing the Core Components

The utility of a homobifunctional Cy5 azide linker arises from the unique properties of its three key components: the Cy5 fluorophore, the twin azide reactive groups, and the linker's symmetrical structure.

The Cy5 Fluorophore: A Beacon in the Near-Infrared

The Cyanine5 (Cy5) dye is a workhorse in fluorescence-based applications for several compelling reasons. Its fluorescence in the far-red to near-infrared spectrum minimizes interference from the natural autofluorescence of biological samples, which is typically found in the green and yellow regions.[5] This leads to a significantly higher signal-to-noise ratio, which is critical for sensitive detection.

Key Advantages of Cy5:

-

High Molar Extinction Coefficient: Cy5 absorbs light very efficiently, contributing to its brightness.

-

Favorable Spectral Window: Its emission in the near-infrared range (~670 nm) allows for deeper tissue penetration and reduced background signal in complex biological systems.[5]

-

pH Insensitivity: The fluorescence of Cy5 is stable across a broad pH range (pH 4-10), ensuring reliable performance in diverse biological buffers.[6]

Table 1: Photophysical Properties of Cy5

| Property | Typical Value | Source(s) |

| Excitation Maximum (λex) | ~646-650 nm | [5][7] |

| Emission Maximum (λem) | ~662-670 nm | [5][7] |

| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [8] |

| Fluorescence Quantum Yield (Φ) | ~0.2 | [8] |

| Spectrally Similar Dyes | Alexa Fluor 647, CF® 647 | [6] |

The Azide Group: The Bioorthogonal Linchpin

The azide (–N₃) is the cornerstone of the most prevalent click chemistry reactions. Its key feature is its bioorthogonality; it is virtually absent in biological systems and does not participate in side reactions with native functional groups like amines or thiols.[4] This ensures that the conjugation reaction is highly specific to its intended alkyne-bearing partner.

The Homobifunctional Architecture

Homobifunctional linkers are characterized by having identical reactive groups at both ends of a spacer arm.[9] In this case, the structure is Azide-Linker-Cy5-Linker-Azide. This symmetrical design makes them ideal for cross-linking two identical or similar molecules, leading to the formation of dimers or polymers.[10][11] This contrasts with heterobifunctional linkers (e.g., Azide-Linker-NHS Ester), which are designed to connect two different molecules in a controlled, sequential manner.[9]

The primary utility of a homobifunctional linker is to induce dimerization or to bridge multiple binding sites. For instance, if a protein is modified with an alkyne group, adding a homobifunctional Cy5 azide linker can covalently link two of these protein molecules together, resulting in a fluorescently labeled homodimer.

Section 2: The "Click" Reaction: Mechanisms and Choices

The reaction between an azide and an alkyne can be achieved through two primary pathways: the copper-catalyzed reaction (CuAAC) and the copper-free, strain-promoted reaction (SPAAC). The choice between them is a critical experimental decision driven by the biological context.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the classic, most widely used form of click chemistry.[13][14] It involves the use of a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne and an azide, resulting in a stable 1,4-disubstituted triazole ring.[3][13]

-

Mechanism: The reaction proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azide.[3]

-

Catalyst: Copper(I) is the active catalyst. It is typically generated in situ from a copper(II) source (e.g., CuSO₄) using a reducing agent like sodium ascorbate, or introduced directly as a Cu(I) salt (e.g., CuBr).[15][16]

-

Ligands: To stabilize the Cu(I) state and prevent oxidative damage to biomolecules, a chelating ligand such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.[16][17]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the issue of copper cytotoxicity in living systems, SPAAC was developed.[1][2] This reaction does not require a metal catalyst. Instead, it utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the alkyne partner.[12][18] The high ring strain of these molecules provides the energy needed to drive the cycloaddition with an azide.[1]

-

Mechanism: The reaction is driven by the release of ring strain in the cyclooctyne upon reacting with the azide.

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for labeling in live cells and whole organisms.[12]

-

Kinetics: Reaction rates are generally slower than CuAAC but can be modulated by the choice of cyclooctyne.[12]

Choosing the Right Click Chemistry Pathway

The decision between CuAAC and SPAAC is dictated by the experimental system.

Table 2: Comparison of CuAAC and Strain-Promoted (SPAAC) Click Chemistry

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Source(s) |

| Principle | Cu(I)-catalyzed cycloaddition | Cycloaddition driven by ring strain | [1][12] |

| Catalyst | Required: Copper(I) | None required | [12] |

| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent; ideal for live-cell applications | [2][12] |

| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower, depends on cyclooctyne used | [1][12] |

| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide | [12] |

| Ideal Use Case | In vitro conjugation, material science | Live-cell imaging, in vivo studies | [12] |

Section 3: Experimental Workflow and Applications

The primary application for a homobifunctional Cy5 azide linker is the fluorescent cross-linking of alkyne-modified biomolecules. This workflow is a powerful method for studying and visualizing molecular dimerization.

Section 4: Detailed Experimental Protocol

This protocol provides a validated, self-contained method for the homodimerization of an alkyne-modified protein using a homobifunctional Cy5 azide linker via the CuAAC reaction.

Protocol: CuAAC-Mediated Homodimerization of an Alkyne-Modified Protein

Causality Behind Choices:

-

Buffer: A non-amine-containing buffer (like PBS) is used because primary amines can interfere with other labeling chemistries and some purification steps.[19]

-

Stoichiometry: The linker is added at a 0.5 molar equivalent to the protein to favor the formation of dimers (2 protein molecules per 1 linker molecule) over longer polymers.

-

Catalyst Premix: The copper and ligand are premixed to allow the ligand to chelate the copper, which stabilizes the Cu(I) state and increases reaction efficiency.[15]

-

Reducing Agent: Sodium ascorbate is added immediately before starting the reaction because it is readily oxidized; fresh addition ensures a sufficient supply of Cu(I).[16]

-

Purification: Size Exclusion Chromatography (SEC) is an effective method to separate the larger protein dimer from the unreacted monomeric protein and small molecule reagents.

Materials:

-

Alkyne-modified protein in PBS (pH 7.4)

-

Homobifunctional Cy5 azide linker (e.g., N,N'-bis-(azide-PEG3)-Cy5)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 50 mM in water)

-

THPTA ligand solution (e.g., 250 mM in water)

-

Sodium Ascorbate (solid)

-

PBS (pH 7.4)

-

Size Exclusion Chromatography (SEC) column suitable for protein purification

Step-by-Step Methodology:

-

Reagent Preparation: a. Prepare a 10 mM stock solution of the homobifunctional Cy5 azide linker in anhydrous DMSO. Store protected from light. b. Prepare a fresh solution of 100 mM sodium ascorbate in water immediately before use.

-

Reaction Setup: a. In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 5-10 mg/mL in PBS. For this example, we will use 100 µL of a 10 mg/mL solution (~1 mg of protein). b. Add the homobifunctional Cy5 azide linker stock solution to the protein solution to achieve a 0.5:1 molar ratio of linker-to-protein . Calculation is critical here and depends on the molecular weight of your protein. c. Gently mix by pipetting.

-

Catalyst Preparation (Click Solution): a. In a separate tube, prepare the catalyst premix. For the 100 µL protein reaction, combine 2 µL of 50 mM CuSO₄ and 10 µL of 250 mM THPTA. This creates a 1:5 ratio of copper to ligand. b. Vortex the catalyst premix briefly.

-

Initiating the Click Reaction: a. Add 10 µL of freshly prepared 100 mM sodium ascorbate to the protein-linker mixture. b. Immediately add the 12 µL of catalyst premix to the protein-linker-ascorbate mixture. The final concentrations should be approximately 1 mM Cu(II), 5 mM Ligand, and 10 mM Ascorbate. c. Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For some proteins, incubation at 37°C can accelerate the reaction.[15]

-

Purification of the Labeled Dimer: a. After incubation, purify the reaction mixture using a desalting or SEC column to remove excess reagents and separate the dimer from the monomer.[19] b. Equilibrate the column with PBS (pH 7.4). c. Load the entire reaction mixture onto the column. d. Collect fractions and monitor the absorbance at 280 nm (for protein) and 650 nm (for Cy5). The first peak containing both 280 nm and 650 nm absorbance should correspond to the labeled protein dimer.

-

Characterization and Storage: a. Confirm dimerization by running samples of the starting monomer and the purified product on an SDS-PAGE gel. The dimer should exhibit a band at approximately double the molecular weight of the monomer. b. Measure the absorbance of the purified conjugate at 280 nm and 650 nm to determine the protein concentration and degree of labeling.[20] c. Store the purified Cy5-labeled dimer at 4°C or -20°C, protected from light.

Section 5: Troubleshooting

Table 3: Troubleshooting Guide for Homobifunctional Cy5 Azide Labeling

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling/Dimerization Efficiency | - Inactive catalyst (oxidized ascorbate or copper).- Insufficient reaction time or temperature.- Steric hindrance on the biomolecule. | - Always use freshly prepared sodium ascorbate.- Increase reaction time or incubate at 37°C.- Optimize linker-to-protein ratio; consider a longer PEG spacer on the linker. |

| Protein Precipitation | - High concentration of organic solvent (DMSO).- Copper-induced aggregation. | - Keep the volume of DMSO stock solution below 10% of the total reaction volume.- Ensure the copper-to-ligand ratio is at least 1:5 to fully chelate the copper. |

| High Background Signal after Purification | - Incomplete removal of unreacted Cy5 linker.- Non-specific binding of the linker to the purification column. | - Use a high-quality SEC column with the appropriate molecular weight cutoff.- Perform an additional dialysis step against PBS after column purification. |

| Formation of Polymers instead of Dimers | - Molar ratio of linker-to-protein is too high (>0.5:1). | - Carefully recalculate and optimize the stoichiometry. Use a 0.5:1 or lower molar ratio of homobifunctional linker to the alkyne-modified biomolecule. |

References

-

Photophysical properties of Cy5-P0101–125 and Cy5-(P0101–125)2. ResearchGate. Available at: [Link]

-

cyanine fluorophore derivatives with enhanced photostability. PMC. Available at: [Link]

-

Investigating Photophysical Properties of Cyanine Dye with and without Graphene Oxide Nanoparticles in Reverse Micelles. PosterPresentations.com. Available at: [Link]

-

Fluorescent Labelling with Cy5. LifeTein Peptide Blog. Available at: [Link]

-

Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. MDPI. Available at: [Link]

-

Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed. Available at: [Link]

-

Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. Cyan Dye. Available at: [Link]

-

Chapter 5. Homobifunctional Crosslinkers. ResearchGate. Available at: [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

Click chemistry. Wikipedia. Available at: [Link]

-

Protein Cy5 Labeling Kit. Assay Genie. Available at: [Link]

-

Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. ResearchGate. Available at: [Link]

-

A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. PMC. Available at: [Link]

-

Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology. PMC. Available at: [Link]

-

Is there anyone familiar with DNA labeling using Cu-free click reaction?. ResearchGate. Available at: [Link]

-

Click Chemistry (Azide / alkyne reaction). Interchim. Available at: [Link]

-

CY5 AZIDE NHS ESTER. Click Chemistry Tools. Available at: [Link]

-

Azide conjugates - for Click chemistry. Interchim. Available at: [Link]

Sources

- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 2. Click chemistry - Wikipedia [en.wikipedia.org]

- 3. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lifetein.com [lifetein.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Click Chemistry [organic-chemistry.org]

- 14. interchim.fr [interchim.fr]

- 15. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye [cyandye.com]

- 16. researchgate.net [researchgate.net]

- 17. FastClick™ Cy5 Azide | AAT Bioquest [aatbio.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. content.abcam.com [content.abcam.com]

- 20. assaygenie.com [assaygenie.com]

An In-Depth Technical Guide to the Spectral Characteristics of Bis-Azide PEG3 Cy5 Dye

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biomedical research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent probes are indispensable tools in this endeavor, and among them, Cyanine 5 (Cy5) dyes have carved out a significant niche. This guide focuses on a specific, highly versatile variant: Bis-Azide PEG3 Cy5. This molecule combines the robust photophysical properties of the Cy5 core with the strategic advantages of two azide functionalities and a polyethylene glycol (PEG) linker.

The bis-azide configuration allows for dual "click" chemistry reactions, enabling the dye to act as a linker between two alkyne-modified molecules.[1][2] The PEG3 linker, a short chain of polyethylene glycol, enhances aqueous solubility and reduces non-specific binding, which is a critical consideration in complex biological milieu.[3] Understanding the spectral characteristics of this dye is fundamental to its effective application in techniques ranging from fluorescence microscopy and flow cytometry to in-vivo imaging and high-throughput screening. This guide provides a detailed exploration of these properties, offering both theoretical grounding and practical, field-proven insights to empower your research.

Core Spectral Properties of Bis-Azide PEG3 Cy5

The utility of a fluorophore is defined by its interaction with light. For Bis-Azide PEG3 Cy5, its performance hinges on its absorption and emission characteristics in the far-red region of the electromagnetic spectrum.[4] This spectral window is particularly advantageous for biological applications due to minimal autofluorescence from endogenous molecules, leading to a high signal-to-noise ratio.[4]

Excitation and Emission Spectra

The defining spectral feature of Bis-Azide PEG3 Cy5 is its strong absorption of light in the red region and its subsequent emission of light at a slightly longer wavelength in the far-red region.

-

Excitation Maximum (λex): The peak wavelength at which the dye most efficiently absorbs photons is typically around 646-649 nm .[4][5][6] This makes it highly compatible with common laser lines, such as the 633 nm HeNe laser or the 647 nm diode laser.[4]

-

Emission Maximum (λem): Following excitation, the molecule relaxes and emits fluorescence with a peak wavelength of approximately 662-670 nm .[4][5][7]

The difference between the excitation and emission maxima is known as the Stokes shift.[8] For Cy5, this shift is sufficient to allow for effective separation of the emitted fluorescence from the excitation light using standard optical filters.

Key Quantitative Spectral Parameters

Beyond the peak wavelengths, several other parameters quantify the dye's performance and are crucial for experimental design and data interpretation.

| Parameter | Typical Value | Significance |

| Molar Extinction Coefficient (ε) | ~232,000 - 250,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. A high value indicates efficient light absorption.[5][9] |

| Quantum Yield (Φ) | ~0.2 | Represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[9] |

| Brightness | High | A composite measure of fluorescence intensity, proportional to the product of the molar extinction coefficient and the quantum yield.[8][9] |

Note: These values can be influenced by the local environment, including solvent, pH, and conjugation to biomolecules.[9]

Factors Influencing Fluorescence: A Scientist's Perspective

The idealized spectral data provides a baseline, but in practice, the performance of Bis-Azide PEG3 Cy5 is intimately linked to its environment. A senior application scientist would always consider these factors to ensure data integrity.

Environmental Sensitivity

-

pH: The fluorescence of Cy5 is generally stable across a broad pH range of 3 to 10.[10][11][12] However, extreme pH values should be avoided as they can lead to dye degradation.[13]

-

Solvent Polarity: While the PEG3 linker enhances water solubility, the dye's performance can still be affected by the polarity of the solvent. It is soluble in common organic solvents like DMSO and DMF.[5][]

-

Ozone: A critical and often overlooked factor is the sensitivity of Cy5 to ozone. Even trace amounts of ozone in the laboratory atmosphere can rapidly degrade the dye, leading to a significant loss of signal.[13][15] It is advisable to work in an ozone-controlled environment for sensitive applications.[13]

Photobleaching and Quenching

-

Photobleaching: Like all fluorophores, Cy5 is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon prolonged exposure to excitation light.[11][13] To mitigate this, it is crucial to minimize exposure time and use the lowest possible excitation power that provides an adequate signal. The use of anti-fade reagents in mounting media is also highly recommended.[11]

-

Self-Quenching: At high labeling densities on a biomolecule, adjacent Cy5 molecules can interact in a way that reduces their overall fluorescence, a phenomenon known as self-quenching.[13] Therefore, optimizing the dye-to-biomolecule labeling ratio is critical to achieve maximum brightness.[13]

Experimental Workflow: Spectral Characterization of Bis-Azide PEG3 Cy5

To ensure the quality and consistency of your fluorescently labeled conjugates, it is essential to perform a thorough spectral characterization. The following is a detailed protocol for determining the key spectral properties of Bis-Azide PEG3 Cy5.

I. Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by measuring the absorbance of a solution of known concentration using a spectrophotometer, based on the Beer-Lambert law (A = εcl).[9]

Protocol:

-

Prepare a Stock Solution: Accurately weigh a small amount of Bis-Azide PEG3 Cy5 and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

-

Serial Dilutions: Perform a series of accurate dilutions of the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Absorbance Measurement: Measure the absorbance of each dilution at the known absorbance maximum of Cy5 (~649 nm) using a spectrophotometer. Use the same buffer as a blank.

-

Data Analysis: Plot the absorbance values against the corresponding concentrations. The slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (c) is 1 cm.[9]

II. Measurement of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is typically measured using a relative method, by comparing the fluorescence of the sample to a standard with a known quantum yield.[9][16]

Protocol:

-

Select a Standard: Choose a reference standard with a well-characterized quantum yield and spectral properties similar to Cy5.

-

Prepare Solutions: Prepare dilute solutions of both the Bis-Azide PEG3 Cy5 and the reference standard in the same solvent. The absorbance of both solutions at the excitation wavelength should be identical and ideally below 0.05 to avoid inner filter effects.[17]

-

Acquire Fluorescence Spectra: Using a spectrofluorometer, record the fluorescence emission spectra of both the sample and the standard. Ensure the excitation wavelength and all instrument settings are identical for both measurements.[18]

-

Calculate Quantum Yield: The quantum yield of the Bis-Azide PEG3 Cy5 (Φ_sample) can be calculated using the following equation:[9]

Φ_sample = Φ_std * (I_sample / I_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity of the emission spectrum.

-

η is the refractive index of the solvent.

-

Visualizing the Workflow and Signaling Pathways

To further clarify the experimental process and the utility of this dye, the following diagrams illustrate the key workflows.

Experimental Workflow for Spectral Characterization

Caption: Workflow for determining the molar extinction coefficient and quantum yield of Bis-Azide PEG3 Cy5.

Application in Bioorthogonal Labeling

The bis-azide functionality of this dye makes it an excellent tool for "click" chemistry, a set of bioorthogonal reactions that are highly specific and efficient.[3][19] This allows for the precise labeling of biomolecules that have been modified to contain an alkyne group.

Caption: Conceptual diagram of Bis-Azide PEG3 Cy5 mediating the linkage of two alkyne-modified molecules via click chemistry.

Conclusion

The Bis-Azide PEG3 Cy5 dye is a powerful tool for researchers in the life sciences and drug development. Its favorable spectral characteristics in the far-red region, combined with the versatility of its bis-azide functionality and the benefits of PEGylation, make it a superior choice for a wide array of applications. By understanding and carefully considering the core spectral properties and the factors that influence them, researchers can harness the full potential of this fluorophore to generate high-quality, reproducible data. The protocols and insights provided in this guide serve as a comprehensive resource for the effective implementation of Bis-Azide PEG3 Cy5 in your experimental workflows.

References

- Benchchem Technical Support Team. (2025, December). Cy5 Fluorescence Quenching: Technical Support Center. Benchchem.

- Unknown Author. (n.d.). Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC.

- Benchchem Technical Support Team. (2025). Troubleshooting low fluorescence signal with Cy5 acid (tri-SO3). Benchchem.

- MedchemExpress. (n.d.). Cy5-PEG5-azide bromide | PROTAC Linkers. MedchemExpress.com.

- BroadPharm. (n.d.). Cy5-PEG5-azide. BroadPharm.

- R&D Systems. (n.d.). Cyanine 5, SE | Fluorescent Dyes: Tocris Bioscience. R&D Systems.

- Humboldt-Universität zu Berlin. (n.d.). Fluorescence Spectroscopy of Dyes in Solution. Humboldt-Universität zu Berlin.

- Unknown Author. (2023, May 22). Fluorescent properties of cyanine dyes as a matter of the environment.

- Benchchem. (2025).

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.

- ChemPep Inc. (n.d.). 146368-11-8 | Cyanine 5 Cy5. ChemPep.

- Elabscience. (2021, October 19). Flow Cytometry Troubleshooting Tips. Elabscience.

- Sigma-Aldrich. (n.d.). Click Chemistry Reagents Overview. Sigma-Aldrich.

- Tocris Bioscience. (n.d.). Cyanine 5, SE - Fluorescent Dyes. Tocris Bioscience.

- Unknown Author. (n.d.). Click chemistry capture directly depends on both first-phase azide....

- Unknown Author. (n.d.). Dramatic improvement of Cy5 fluorescence stability as a result of ozone....

- Lumiprobe. (n.d.). Cyanine5 in Fluorophores. Lumiprobe.

- BOC Sciences. (2022, December 20). Guide to Cyanine Dyes: Cy7, Cy5, Cy5.5, Cy3. BOC Sciences.

- AxisPharm. (n.d.). Cyanine5 Dye. AxisPharm.

- Unknown Author. (n.d.). Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC - NIH.

- Vector Labs. (n.d.). Cy5.5 Azide. Vector Labs.

- BroadPharm. (n.d.). Cy5.5 Azide, 1557136-25-0. BroadPharm.

- BroadPharm. (n.d.). Cy5-PEG3-azide. BroadPharm.

- Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4353-4364.

- CD Bioparticles. (n.d.). Bis-(N,N'-Amine-PEG3)-Cy5. CD Bioparticles.

- Kim, D., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(35), 14269-14278.

- Unknown Author. (2020, April 22). Tutorial: measurement of fluorescence spectra and determination of relative fluorescence quantum yields of transparent samples | Request PDF.

- Bio-Rad Laboratories, Inc. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Bio-Rad.

- National Institute of Standards and Technology. (n.d.). Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy.

- Unknown Author. (n.d.). Introduction to Fluorescence Techniques. Thermo Fisher Scientific.

- United States Pharmacopeia. (n.d.). 1853 Fluorescence Spectroscopy—Theory and Practice. USP.

- AAT Bioquest. (2026, February 22). Cyanine 5 azide [equivalent to Cy5® azide].

- BOC Sciences. (n.d.). Cyanine5 Dyes. BOC Sciences.

- BLD Pharm. (n.d.). Cy5-PEG3-azide. BLD Pharm.

- Vector Labs. (n.d.). Cy5 Azide. Vector Labs.

- Glen Research. (n.d.). Spectral Characteristics of Fluorescent Dyes. Glen Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Monofunctional Carbocyanine Dyes for Bio- and Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry Reagents Overview [sigmaaldrich.com]

- 4. chempep.com [chempep.com]

- 5. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 8. home.uni-leipzig.de [home.uni-leipzig.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cyanine 5 azide [equivalent to Cy5® azide] | AAT Bioquest [aatbio.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 18. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 19. interchim.fr [interchim.fr]

Bioorthogonal Engineering: A Technical Guide to Water-Soluble NIR Fluorescent Azide Crosslinkers

Executive Summary

The development of targeted therapeutics and in vivo molecular imaging relies heavily on the precise conjugation of reporter molecules to biological targeting vectors (e.g., antibodies, peptides, or nanoparticles). Water-soluble Near-Infrared (NIR) fluorescent azide crosslinkers—such as Sulfo-Cy7 Azide and IRDye 800CW Azide—represent the gold standard for these applications[1],[2]. This guide provides an in-depth mechanistic analysis and validated protocols for utilizing these advanced bioorthogonal reagents in drug development and theranostics.

The Chemical Logic: Design Principles of NIR Azide Probes

As a Senior Application Scientist, it is critical to understand why these specific chemical moieties are combined, rather than just knowing how to use them. The architecture of a water-soluble NIR azide crosslinker is built on three foundational pillars:

The Near-Infrared (NIR) Window

Traditional fluorophores operate in the visible spectrum, which is severely limited in biological tissues due to high autofluorescence and photon scattering. NIR dyes operate in the "tissue optical window" (700–900 nm)[3]. In this range, the absorption by water, melanin, and hemoglobin is minimized, allowing for deep tissue penetration and a vastly superior signal-to-noise ratio during in vivo imaging[3].

Engineering Water Solubility to Prevent Quenching

Cyanine-based NIR dyes possess large, planar polymethine networks that are inherently hydrophobic. In aqueous biological media, unmodified cyanine dyes undergo hydrophobic collapse, forming H-aggregates or J-aggregates that severely quench their fluorescence quantum yield.

To counteract this, modern NIR crosslinkers are engineered with multiple sulfonate (

The Azide Handle: Bioorthogonal Precision

The terminal azide (

-

CuAAC (Copper-Catalyzed Alkyne-Azide Cycloaddition): Highly efficient but requires cytotoxic Copper(I) catalysts, making it less ideal for live-cell or delicate protein applications[6].

-

SPAAC (Strain-Promoted Alkyne-Azide Cycloaddition): Utilizes ring-strained alkynes like DBCO (Dibenzocyclooctyne) or BCN. This reaction proceeds spontaneously without a catalyst, preserving the structural integrity of complex biologics[1],[7].

Workflow of SPAAC bioconjugation using a water-soluble NIR azide crosslinker.

Quantitative Photophysical Profiles

Selecting the correct crosslinker requires matching the photophysical properties of the dye to the available laser excitation lines and emission filters of your imaging system. Below is a comparative summary of industry-standard water-soluble NIR azides.

| Fluorophore Crosslinker | Ex / Em Max (nm) | Extinction Coefficient ( | Solubility Mechanism | Primary Application |

| Sulfo-Cy5.5 Azide | 675 / 694 | ~250,000 | Tetrasulfonated | Small animal imaging, microscopy[7] |

| Sulfo-Cy7 Azide | 750 / 773 | 240,600 | Sulfonated | Deep tissue in vivo imaging |

| IRDye 800CW Azide | 774 / 789 | ~240,000 | Highly Sulfonated | Clinical translatability, surgical navigation[2] |

| ICG-Azide | 780 / 800 | ~200,000 | Sulfonated | Nanoemulsions, targeted drug delivery[8] |

Validated Experimental Protocol: SPAAC-Mediated Antibody Labeling

This protocol details the conjugation of a DBCO-modified monoclonal antibody with a water-soluble NIR-Azide (e.g., Sulfo-Cy7 Azide).

Critical Causality Note: This protocol is designed as a self-validating system. By strictly controlling stoichiometry and utilizing spectrophotometric Quality Control (QC) at the end, the researcher can mathematically prove the success of the crosslinking without relying on downstream functional assays.

Phase 1: Preparation and Precautions

-

Buffer Requirement: Use 1X PBS (pH 7.4). Why? The azide group is stable at physiological pH. Avoid buffers with primary amines (e.g., Tris) during the initial DBCO-NHS ester functionalization phase.

-

Absolute Contraindication: Do NOT use reducing agents like DTT,

-mercaptoethanol, or TCEP. Why? Organophosphines (like TCEP) and thiols will rapidly reduce the azide group to an amine via the Staudinger reaction or thiol-azide degradation, completely halting the click reaction[5].

Phase 2: The SPAAC Reaction

-

Concentrate the Protein: Ensure the DBCO-modified antibody is at a concentration of 2–5 mg/mL in PBS.

-

Prepare the Azide Stock: Dissolve the Sulfo-Cy7 Azide in anhydrous DMSO or ultra-pure water to a concentration of 10 mM. Note: Because Sulfo-Cy7 is highly water-soluble, aqueous stock is preferred to prevent protein denaturation from excess DMSO[1].

-

Molar Excess Calculation: Add the NIR-Azide to the DBCO-antibody at a 3:1 to 5:1 molar excess . Why? A slight excess drives the pseudo-first-order kinetics of the SPAAC reaction to completion within a reasonable timeframe, ensuring maximum occupancy of the DBCO sites.

-

Incubation: Incubate the mixture in the dark at Room Temperature (RT) for 2 to 4 hours, or overnight at 4°C. Why dark? Cyanine dyes are susceptible to photobleaching under prolonged exposure to ambient light[4].

Phase 3: Purification and Self-Validation (QC)

-

Size Exclusion Chromatography (SEC): Pass the reaction mixture through a desalting column (e.g., Sephadex G-25 or Zeba Spin column) pre-equilibrated with PBS. The high-molecular-weight labeled antibody will elute first, while the unreacted small-molecule NIR-Azide will be retained in the porous matrix.

-

Degree of Labeling (DOL) Calculation: Measure the absorbance of the purified conjugate at 280 nm (

) and at the dye's maximum absorption wavelength (e.g., 750 nm for Sulfo-Cy7,-

Calculate protein concentration:

-

Calculate DOL:

-

Validation Thresholds: A successful DOL is between 1.5 and 3.0. A DOL > 4.0 indicates over-labeling, which causes homo-FRET (self-quenching) and potential antibody precipitation.

-

Applications in Drug Development and Theranostics

Water-soluble NIR azides are not just labels; they are active components in the pharmacokinetic profiling of nanomedicines and Antibody-Drug Conjugates (ADCs). For instance, clickable photoaffinity ligands utilizing IRDye 800CW Azide have been successfully deployed to map the human serotonin transporter (hSERT) via copper-catalyzed click chemistry, allowing for precise visualization of target engagement on Western blots[9].

Furthermore, in the realm of nanogels and micellar drug delivery, azide-functionalized crosslinkers enable the attachment of targeting ligands or the tracking of the nanocarrier's biodistribution in real-time, leveraging the NIR window to circumvent the reticuloendothelial system's background noise[8].

Mechanistic pathway of pre-targeted in vivo imaging using NIR azide probes.

References

-

BroadPharm. "Sulfo-Cy7 azide". BroadPharm Product Catalog. URL:[1]

-

Lumiprobe. "sulfo-Cyanine7 azide". Lumiprobe Product Catalog. URL:[4]

-

Fisher Scientific. "LICOR IRDye 800CW Azide Infrared Dye (0.5 mg)". Fisher Scientific. URL:[2]

-

Gene Company. "IRDye 800CW Azide 近红外荧光染料". Gene Company. URL:[6]

-

MedChemExpress. "near infrared | MedChemExpress (MCE) Life Science Reagents". URL:[8]

-

National Institutes of Health (PMC). "Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram". URL:[9]

-

MedChemExpress. "sulfo | MedChemExpress (MCE) Life Science Reagents". URL:[7]

-

Krdshop. "929-75050 IRDye® 800CW Azide Infrared Dye (50 mg)". URL:[5]

-

Lumiprobe. "Near Infrared (NIR) Fluorescent Dyes". Lumiprobe Technology Guide. URL:[3]

Sources

- 1. Sulfo-Cy7 azide | BroadPharm [broadpharm.com]

- 2. LICOR IRDye 800CW Azide Infrared Dye (0.5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. IRDye® 800CW Azide Infrared Dye (50 mg) [shop.krd.cz]

- 6. IRDye 800CW Azide 近红外荧光染料 IRDye® 800CW Infrared Dye|基因有限公司 [genecompany.cn]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Clickable Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight, Solubility, and Application of N,N'-bis-(azide-PEG3)-Cy5

The following technical guide is structured to provide actionable, high-precision data for researchers utilizing N,N'-bis-(azide-PEG3)-Cy5 . This document synthesizes physicochemical properties with field-proven experimental protocols to ensure optimal bioconjugation results.

Executive Summary

N,N'-bis-(azide-PEG3)-Cy5 is a homobifunctional, near-infrared (NIR) fluorescent crosslinker. Unlike monofunctional Cy5 reagents used solely for labeling, this molecule features two azide-terminated polyethylene glycol (PEG3) chains attached to the indolenine nitrogens of the cyanine core.

This unique symmetry allows it to serve two distinct functions:

-

Crosslinking: Conjugating two alkyne-modified biomolecules (e.g., DNA strands, peptides) via Click Chemistry.

-

Enhanced Solubility Labeling: The PEG3 spacers significantly reduce the hydrophobicity inherent to the Cy5 core, mitigating aggregation-induced quenching (AIQ) often observed in aqueous environments.

Physicochemical Profile

Precise molecular weight calculations are critical for stoichiometry in Click reactions. Commercial variants typically exist as chloride or perchlorate salts; the data below reflects the standard Chloride salt form commonly supplied by major vendors (e.g., BroadPharm, AxisPharm).

Table 1: Chemical Specifications

| Property | Value | Notes |

| Chemical Name | N,N'-bis-(azide-PEG3)-Cy5 | Symmetric homobifunctional linker |

| Molecular Formula | C₄₁H₅₇ClN₈O₆ | Includes Chloride counterion |

| Molecular Weight | 793.40 g/mol | Average MW (Standard for calculations) |

| Exact Mass | 792.41 g/mol | Monoisotopic mass (for Mass Spec) |

| Appearance | Dark Blue / Cyan Solid | Hygroscopic |

| Excitation / Emission | 649 nm / 667 nm | Near-Infrared (NIR) window |

| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | High quantum yield |

| Solubility | High: DMSO, DMF, DCMModerate: Water (improved by PEG) | See Protocol Below |

Critical Insight: The "PEG3" nomenclature refers to the polyethylene glycol spacer (

units). This spacer is essential for uncoupling the fluorophore from the biomolecule, preserving fluorescence quantum yield by reducing quenching interactions with the conjugate surface.

Solubility & Handling Protocols

While the PEG chains enhance water solubility compared to intrinsic Cy5, direct dissolution in aqueous buffers is not recommended for quantitative applications. Cyanine dyes are prone to forming non-fluorescent H-dimers in water before full solvation occurs.

Protocol A: The "Two-Step" Solubilization (Gold Standard)

This protocol ensures monodispersity and accurate concentration determination.

-

Primary Solubilization (Organic Stock):

-

Dissolve the lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).

-

Target Concentration: 10 mM (e.g., dissolve 1 mg in ~126 µL DMSO).

-

Why: This disrupts crystal lattice energy instantly and prevents aggregate formation.

-

-

Secondary Dilution (Aqueous Working Solution):

Storage & Stability[2][4][6][7]

-

Lyophilized Solid: -20°C, desiccated, dark. Stable for 12+ months.

-

DMSO Stock: -20°C, dark. Stable for 1-2 months.

-

Avoid: Repeated freeze-thaw cycles. Aliquot the DMSO stock upon first preparation.

Application Workflow: Double Click Reaction

The bis-azide functionality allows this molecule to act as a "bridge" in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Visualization: Structural Logic & Workflow

The following diagram illustrates the chemical structure logic and the experimental workflow for crosslinking two targets.

Caption: Schematic of N,N'-bis-(azide-PEG3)-Cy5 structure (Left) and the standard crosslinking workflow (Right).

Protocol B: General CuAAC Labeling

Reagents:

-

N,N'-bis-(azide-PEG3)-Cy5 (10 mM in DMSO).

-

Alkyne-modified substrate (e.g., EdU-labeled DNA or Alkyne-Protein).

-

CuSO₄ (Copper Sulfate) + THPTA (Ligand) premix.

-

Sodium Ascorbate (Reductant).

Steps:

-

Prepare Buffer: Use PBS (pH 7.4). Avoid buffers with chelators (EDTA) which strip Copper.

-

Assemble Reaction:

-

Substrate (10-50 µM final).

-

Cy5-Bis-Azide (2-5 molar equivalents relative to alkyne groups).

-

CuSO₄/THPTA premix (100 µM / 500 µM).

-

Sodium Ascorbate (2.5 mM, add last to initiate).

-

-

Incubate: 30–60 minutes at Room Temperature in the dark.

-

Purification: Remove unreacted dye via Gel Filtration (e.g., PD-10 column) or Dialysis.

Troubleshooting & FAQ

| Issue | Probable Cause | Corrective Action |

| Precipitation | Aqueous buffer added directly to solid dye. | Always dissolve in DMSO first (Protocol A). |

| Low Fluorescence | Fluorescence quenching (H-aggregates). | Ensure dye concentration is < 100 µM in solution; add 5-10% DMSO or alcohol if compatible. |

| No Reaction | Copper oxidation or Chelation. | Use fresh Sodium Ascorbate; Ensure buffer is EDTA-free; Increase catalyst concentration. |

| Blue Pellet | Dye crashed out of solution. | Spin down; redissolve pellet in pure DMSO to recover. |

References

-

BroadPharm. N,N'-bis-(azide-PEG3)-Cy5 Product Specifications (BP-23043).[3][4][5] Retrieved from

-

AxisPharm. N,N'-bis-(azide-PEG3)-Cy5 Physicochemical Data. Retrieved from

-

Alfa Chemistry. Structural Data for CAS 2107273-46-9. Retrieved from

-

Lumiprobe. General Cyanine Dye Handling and Solubilization Guidelines. Retrieved from

Sources

- 1. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]

- 2. Bis-(N,N'-Amine-PEG3)-Cy5 - CD Bioparticles [cd-bioparticles.net]

- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 4. Cy5 Azide, 1267539-32-1 | BroadPharm [broadpharm.com]

- 5. N-(m-PEG4)-N'-(azide-PEG3)-Cy5, 2107273-02-7 | BroadPharm [broadpharm.com]

Architectural Precision in Bioorthogonal Conjugation: A Technical Whitepaper on Mono-Azide vs. Bis-Azide Cy5 Linkers

As bioorthogonal chemistry transitions from a specialized synthetic tool to the foundational backbone of modern molecular imaging and bioconjugation, the architectural nuances of fluorescent linkers have become paramount. Cyanine 5 (Cy5) is a premier far-red fluorophore (excitation ~649 nm, emission ~670 nm) favored for its ability to bypass biological autofluorescence. However, the spatial and thermodynamic outcomes of a bioconjugation assay are entirely dictated by the valency of the linker.

As a Senior Application Scientist, I frequently observe that the choice between mono-azide and bis-azide Cy5 is not merely a matter of substituting reagents; it is a fundamental design choice that determines whether the fluorophore acts as a terminal tag or a structural scaffold. This guide dissects the mechanistic divergence, quantitative properties, and field-proven protocols for both architectures.

Structural Valency and Mechanistic Divergence

The core difference between these two linkers lies in their stoichiometry and spatial dynamics during azide-alkyne cycloaddition (either CuAAC or SPAAC).

-

Mono-Azide Cy5 (Terminal Capping): Featuring a single reactive azide moiety, this linker enforces a strict 1:1 stoichiometry. It acts as a terminal capping agent. Once the azide reacts with a terminal alkyne or a strained cyclooctyne, the conjugation potential is exhausted. This makes it the gold standard for end-labeling oligonucleotides, tagging monoclonal antibodies, or tracking single-molecule dynamics without risk of aggregation.

-

Bis-Azide Cy5 (Structural Bridging): Featuring two symmetrically positioned azide groups (e.g., N,N'-bis-(azide-PEG3)-Cy5), this bivalent architecture transforms the fluorophore into a cross-linking bridge. It is capable of "double-clicking"[1], allowing it to covalently link two distinct alkyne-modified molecules. This is heavily utilized in forming self-quenched nanoparticles, scaffolding bis-cyclooctynylated peptides, and designing highly sensitive FRET (Förster Resonance Energy Transfer) pairs[2].

Fig 1: Structural and stoichiometric divergence between mono-azide and bis-azide Cy5 linkers.

Quantitative Comparison of Linker Architectures

To streamline assay development, the functional and thermodynamic properties of both linkers are summarized below.

| Property | Mono-Azide Cy5 | Bis-Azide Cy5 |

| Valency | 1 (Terminal Tag) | 2 (Cross-linker / Bridge) |

| Primary Application | Oligo/Protein End-Labeling | Peptide Scaffolding, FRET Probes |

| Reaction Stoichiometry | 1:1 (Azide:Alkyne) | 1:2 (Azide:Alkyne) |

| Fluorogenic Potential | Static (Always ON) | Highly Fluorogenic (Environment dependent) |

| Typical Click Modality | CuAAC (with THPTA) or SPAAC | SPAAC (Double-click with cyclooctynes) |

| Structural Impact | Minimal mass addition | Rigidifies target structures |

Causality in Experimental Design: The "Why" Behind the Chemistry

Expert bioconjugation requires understanding the causality behind reagent selection.

Why choose THPTA over TBTA in CuAAC for Mono-Azide labeling? Classic click chemistry relies on Cu(I) to catalyze the 1,3-dipolar cycloaddition. Historically, TBTA was used to stabilize Cu(I), but its poor aqueous solubility necessitates organic solvents (DMSO/t-BuOH)[3], which can denature proteins. THPTA is highly water-soluble and acts as a sacrificial ligand. It binds Cu(I) tightly, blocking its bioavailability and preventing the generation of reactive oxygen species (ROS) that would otherwise cleave DNA backbones or oxidize protein side chains, allowing the reaction to run safely in 100% aqueous buffer[4].

Why use Bis-Azide Cy5 for Fluorogenic Probes? A standard mono-azide Cy5 is constitutively fluorescent. However, when a bis-azide Cy5 is used to cross-link bis-cyclooctynylated peptides via SPAAC, the double triazole formation physically restricts the dihedral angles of the fluorophore's aromatic core. Theoretical computations reveal that this restriction minimizes non-radiative decay pathways, resulting in a robust, target-activated fluorescence "off-on" enhancement (fluorogenicity) only upon successful cross-linking[2].

Self-Validating Experimental Protocols

A robust protocol must contain internal feedback loops. The following methodologies are designed to be self-validating, ensuring that the researcher knows immediately if the conjugation was successful.

Protocol A: Mono-Azide Cy5 DNA End-Labeling (CuAAC)

Self-Validating Mechanism: The successful covalent attachment is visually confirmed during the ethanol precipitation step. Free dye remains soluble in the organic supernatant, while successfully labeled DNA precipitates as a distinct, bright blue/far-red pellet[3].

Step-by-Step Methodology:

-

Prepare Catalyst Complex: In a microcentrifuge tube, mix 10 µL of 100 mM THPTA with 10 µL of 20 mM CuSO₄. Vortex briefly and incubate for 5 minutes to allow the Cu(II)-THPTA complex to form[4].

-

Prepare Biomolecule: To 25 µL of a 0.5 mM Alkyne-DNA solution (in water), add 5–10 molar equivalents of Mono-Azide Cy5[3].

-

Initiate Reaction: Add 10 µL of the pre-complexed THPTA/CuSO₄ solution to the DNA/Dye mixture.

-

Reduce Copper: Add 10 µL of freshly prepared 300 mM sodium ascorbate to initiate the click reaction by reducing Cu(II) to catalytic Cu(I)[4].

-

Incubate: Protect from light and incubate at room temperature for 30–60 minutes.

-

Purify & Validate: Dilute with 0.3 M NaOAc and add 3 volumes of cold ethanol. Centrifuge at 10,000 rpm for 10 minutes. A blue pellet confirms successful labeling[3].

Fig 2: Self-validating CuAAC workflow for Mono-Azide Cy5 end-labeling of oligonucleotides.

Protocol B: Bis-Azide Cy5 Peptide Cross-Linking (SPAAC)

Self-Validating Mechanism: Because SPAAC is catalyst-free, validation relies on the intrinsic fluorogenic properties of the bis-azide architecture. A massive spike in fluorescence quantum yield confirms the formation of the bis-adduct, as mono-adducts fail to restrict the dihedral angles sufficiently to trigger the "off-on" state[2].

Step-by-Step Methodology:

-

Prepare Scaffold: Dissolve the bis-cyclooctynylated peptide target in 1X PBS (pH 7.4) to a final concentration of 100 µM.

-

Add Cross-linker: Add 0.5 molar equivalents (50 µM) of Bis-Azide Cy5. This 1:2 (dye:peptide) stoichiometry favors the bridging of two cyclooctyne motifs rather than mono-capping[1].

-

Incubate: Incubate the mixture at 37°C for 2–4 hours. SPAAC kinetics are slower than CuAAC but are entirely bioorthogonal and require no toxic metals[1].

-

Monitor & Validate: Monitor the reaction via fluorometry. The successful rigidification of the Cy5 core via double-triazole formation will yield a robust fluorescence enhancement, confirming successful cross-linking[2].

References

- Recommended protocols / Click chemistry labeling of oligonucleotides and DNA. CyanDye.

- Bisazide Cyanine Dyes as Fluorogenic Probes for Bis-Cyclooctynylated Peptide Tags and as Fluorogenic Cross-Linkers of Cyclooctynylated Proteins.

- Protocol for Azide-Alkyne Click Chemistry. BroadPharm.

- Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]

- 3. Recommended protocols / Click chemistry labeling of oligonucleotides and DNA | Cyan Dye [cyandye.com]

- 4. broadpharm.com [broadpharm.com]

Optimizing Bio-Orthogonal Crosslinking: The Strategic Advantage of PEG3 Spacers in Fluorescent Bis-Azide Reagents

Executive Summary

In the high-stakes landscape of drug discovery and proteomic profiling, the precision of chemical probes is paramount. Fluorescent bis-azide reagents—homobifunctional crosslinkers bearing a fluorophore core and two azide termini—represent a sophisticated class of tools for mapping protein-protein interactions (PPIs) and synthesizing defined bioconjugates. However, the utility of these reagents hinges on the linker chemistry connecting the hydrophobic fluorophore to the reactive azide groups.

This technical guide analyzes the PEG3 (triethylene glycol) spacer as the optimal structural motif for these reagents. Unlike hydrophobic alkyl spacers or polydisperse polymers, the discrete PEG3 spacer offers a unique convergence of hydrophilic shielding , conformational flexibility , and molecular homogeneity . This guide details the physicochemical mechanisms by which PEG3 enhances probe performance, provides validated protocols for their application, and offers a framework for selecting reagents in Antibody-Drug Conjugate (ADC) and diagnostic workflows.

Part 1: The Chemistry of Fluorescent Bis-Azides[1]

Structural Anatomy

Fluorescent bis-azide reagents are dual-function molecular architects. They serve two simultaneous purposes: crosslinking two alkyne-functionalized biomolecules (or reacting via photo-activation if aryl azides) and labeling the resulting complex for detection.

The general structure is defined as:

-

The Fluorophore Core: Typically a hydrophobic planar structure (e.g., Cyanine, Rhodamine, Fluorescein) prone to

- -

The Reactive Termini: Azide groups (

) ready for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] -

The Spacer: The critical bridge.[2] This guide argues that PEG3 is the superior standard for this component.

The "Goldilocks" Physics of PEG3

Polyethylene glycol (PEG) linkers are defined by repeating ethylene oxide units (

-

Length: ~13–16 Å (extended).

-

Hydrophilicity: High (due to ether oxygen H-bond acceptors).

-

Homogeneity: Unlike polymeric PEGs (e.g., PEG 2kDa), PEG3 is synthesized as a discrete molecule with a single molecular weight, essential for regulatory (CMC) compliance in drug development.

Part 2: Physicochemical Advantages of PEG3 Spacers

Solubility and Aggregation Suppression

Most high-performance fluorophores (e.g., Cy5, TAMRA) are inherently hydrophobic. When flanked by short alkyl spacers, these molecules tend to aggregate in aqueous buffers, forming non-fluorescent H-dimers. This phenomenon, known as hydrophobic collapse , drastically reduces the effective concentration of the reagent and quenches the fluorescence signal.

The PEG3 Solution: The PEG3 spacer creates a "hydration shell" around the fluorophore.[2] The ether oxygens hydrogen-bond with water molecules, effectively solubilizing the hydrophobic core.

-

Outcome: Maintenance of high quantum yield and prevention of precipitation during storage or reaction.

Steric Decoupling and Reaction Kinetics

In bis-azide reagents, the azide groups must be accessible to the alkyne targets. If the spacer is too short (e.g., propyl/butyl), the bulky fluorophore core sterically hinders the approach of the target biomolecule, slowing the reaction kinetics (

The PEG3 Solution: PEG3 provides sufficient distance (~15 Å) to decouple the reactive azide from the fluorophore core without introducing the "entropic penalty" of very long polymer chains (which can wrap around the protein and obscure binding sites).

-

Outcome: Faster reaction rates in CuAAC/SPAAC ligations compared to alkyl analogs.

Signal-to-Noise Ratio (SNR)

Hydrophobic reagents stick non-specifically to cell membranes, plasticware, and hydrophobic patches on proteins. This creates high background noise in imaging assays.

-

Outcome: The hydrophilic nature of PEG3 reduces non-specific binding (NSB), significantly improving the Signal-to-Noise Ratio (SNR) in fluorescence microscopy and flow cytometry.

Part 3: Visualization of Mechanisms

Diagram 1: Structural Comparison & Solvation

This diagram illustrates the difference between an Alkyl-spacer bis-azide (prone to aggregation) and a PEG3-spacer bis-azide (solvated and active).

Caption: Comparative behavior of Alkyl vs. PEG3 spacers in aqueous media. PEG3 prevents hydrophobic collapse, preserving fluorescence.

Part 4: Experimental Protocols

Protocol A: Dual-Labeling/Crosslinking via CuAAC

Objective: Use a Bis-Azide-PEG3-Fluorophore to crosslink two alkyne-modified proteins.

Reagents:

-

Protein A-Alkyne (10 µM)

-

Protein B-Alkyne (10 µM)

-

Bis-Azide-PEG3-Cy5 (BroadPharm/Click Chem Tools)[3]

-

CuSO4 / THPTA Ligand Premix

-

Sodium Ascorbate

Workflow:

-

Preparation: Dilute Bis-Azide-PEG3-Cy5 to 100 µM in DMSO. Note: The PEG3 spacer allows further dilution in PBS without precipitation.

-

Reaction Mix: Combine Protein A and Protein B in PBS (pH 7.4).

-

Addition: Add Bis-Azide reagent (Final conc: 20 µM, 2-fold molar excess relative to total alkyne).

-

Catalysis: Add CuSO4/THPTA (100 µM) and Sodium Ascorbate (5 mM).

-

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

-

Note: The PEG3 spacer facilitates rapid kinetics; extended incubation (>2 hrs) is rarely needed and may damage proteins.

-

-

Quenching: Add EDTA (10 mM) to chelate copper.

-

Analysis: Analyze via SDS-PAGE. The crosslinked product will appear as a higher MW band that is fluorescent under Cy5 excitation.

Protocol B: Troubleshooting Aggregation

If you observe precipitation or low signal with non-PEG reagents, validate the PEG3 advantage with this check:

-

Absorbance Scan: Measure OD at

and at a shoulder wavelength (e.g., 600nm vs 650nm for Cy5). -

Ratio Calculation: A ratio of Shoulder/Peak > 0.5 often indicates aggregation (H-dimer).

-

Comparison: PEG3 reagents typically maintain a ratio < 0.3, indicating monomeric state.

Part 5: Quantitative Comparison

| Feature | Alkyl Spacer (C3-C6) | PEG3 Spacer | Impact on Assay |

| Water Solubility | Low | High | Critical for intracellular probes and high-concentration stocks. |

| Hydrodynamic Radius | Small | Moderate | PEG3 prevents steric clash between the fluorophore and the target. |

| Immunogenicity | High | Low | PEG "stealth" effect reduces antibody recognition in vivo. |

| Homogeneity | High | High | Both are discrete; unlike PEG2000 (polydisperse). |

| Cost | Low | Moderate | PEG3 synthesis is more complex but justified by performance. |

| Non-Specific Binding | High | Low | PEG3 reduces background noise in imaging. |

Part 6: Application Workflow Visualization

Diagram 2: Crosslinking Workflow

This diagram details the step-by-step mechanism of using a fluorescent bis-azide to staple two biomolecules.

Caption: Stepwise crosslinking of alkyne-tagged biomolecules using a Bis-Azide-PEG3-Fluorophore.

Part 7: References

-

BroadPharm. Cy5-PEG3-azide and Bis-Azide Reagents: Technical Data Sheet. Retrieved from

-

BenchChem. The Pivotal Role of the PEG3 Spacer in Bioconjugation: A Technical Guide. Retrieved from

-

Lumiprobe. Azide-PEG3-azide: Bifunctional Crosslinker Properties. Retrieved from

-

Kolb, H. C., & Sharpless, K. B. (2003).[4] The growing impact of click chemistry on drug discovery. Drug Discovery Today, 8(24), 1128-1137. Link

-

Sletten, E. M., & Bertozzi, C. R. (2009).[5] Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. Link

-

Zheng, M., et al. (2014). The effect of mini-PEG-based spacer length on binding and pharmacokinetic properties.[6] Journal of Labelled Compounds and Radiopharmaceuticals. Link

Sources

- 1. apexbt.com [apexbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Cy5-PEG3-azide | BroadPharm [broadpharm.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Guide: N,N'-bis-(azide-PEG3)-Cy5 Excitation & Emission Spectra

[1]

Executive Summary

N,N'-bis-(azide-PEG3)-Cy5 is a far-red fluorescent probe built upon the Cyanine-5 (Cy5) chromophore.[1] Unlike standard mono-functional dyes, this molecule features two symmetric azide-terminated polyethylene glycol (PEG3) linkers .[1]

This "bis-azide" architecture serves a dual purpose:

-

Homobifunctional Crosslinking: It can covalently link two alkyne-modified biomolecules (e.g., DNA strands, peptides) while providing a fluorescent reporter at the junction.

-

Enhanced Solubility: The hydrophilic PEG3 spacers mitigate the inherent hydrophobicity of the Cy5 core, preventing aggregation-induced quenching (ACQ) in aqueous environments.

Its spectral profile is electronically decoupled from the linker modifications, ensuring compatibility with standard 633 nm or 647 nm laser lines found in flow cytometers and confocal microscopes.

Photophysical Properties

The excitation and emission profiles of N,N'-bis-(azide-PEG3)-Cy5 remain consistent with the parent Cy5 fluorophore.[1] The distal azide groups do not participate in the conjugated

Spectral Data Summary

| Property | Value | Notes |

| Excitation Max ( | 646 – 649 nm | Optimal excitation via 633 nm HeNe or 647 nm Kr/Ar lasers.[1] |

| Emission Max ( | 662 – 670 nm | Far-red emission minimizes autofluorescence from biological tissue. |

| Extinction Coefficient ( | ~250,000 M⁻¹cm⁻¹ | High absorptivity allows for sensitive detection at low concentrations. |

| Quantum Yield ( | 0.20 – 0.28 | Solvent dependent; higher in organic solvents (e.g., DMSO) than in PBS. |

| Stokes Shift | ~20 nm | Narrow shift requires high-quality bandpass filters (e.g., 660/20 nm).[1] |

| Solubility | DMSO, DMF, Water | PEG3 linkers significantly enhance aqueous solubility compared to standard Cy5. |

Jablonski Diagram: Energy Transitions

The following diagram illustrates the electronic transitions responsible for the fluorescence of N,N'-bis-(azide-PEG3)-Cy5.[1]

Figure 1: Jablonski diagram depicting the excitation, vibrational relaxation, and emission pathway of the Cy5 fluorophore.

Structural Analysis & Mechanism

Understanding the structure is critical for experimental design. The "bis" functionality implies that both nitrogen atoms of the indolenine rings are substituted with PEG3-Azide chains.

Molecular Architecture[1]

-

Cy5 Core (Polymethine Bridge): The source of fluorescence. The length of the polymethine chain (5 carbons) dictates the far-red spectral range.

-

PEG3 Linkers: Polyethylene glycol (3 units) acts as a spacer.

-

Function: Increases distance between the dye and the target molecule, reducing Fluorescence Resonance Energy Transfer (FRET) quenching caused by proximity to electron-rich biomolecules (e.g., Guanosine in DNA).

-

-

Bis-Azide Termini:

Crosslinking Workflow Logic

Unlike mono-azide dyes which simply label a target, the bis-azide variant is often used to bridge two alkyne-functionalized units.[1]

Figure 2: Schematic of homobifunctional crosslinking. The bis-azide dye serves as the fluorescent bridge between two alkyne-bearing moieties.[1]

Experimental Protocols

A. Stock Solution Preparation

To ensure stability and prevent hydrolysis of the azide group (though relatively stable, best practices apply):

-

Solvent: Dissolve the lyophilized powder in anhydrous DMSO or DMF .

-

Concentration: Prepare a stock solution of 1–10 mM .

-

Storage: Aliquot into small volumes (e.g., 10-50 µL) to avoid freeze-thaw cycles. Store at -20°C protected from light.

B. Spectral Measurement Protocol

Objective: Verify the excitation/emission maxima in your specific buffer system.

-

Dilution: Dilute the stock solution into PBS (pH 7.4) to a final concentration of 1–5 µM .

-

Note: Absorbance at the excitation wavelength should be < 0.1 OD to prevent Inner Filter Effects (re-absorption of emitted light).

-

-

Blanking: Use a cuvette containing only the buffer to zero the spectrophotometer/fluorometer.

-

Absorbance Scan: Scan from 500 nm to 750 nm . Confirm

is ~646-649 nm.[1] -

Emission Scan:

-

Set Excitation Wavelength: 640 nm (slightly blue-shifted from max to reduce scatter).

-

Scan Emission: 655 nm to 800 nm .

-

Confirm

is ~662-670 nm.[1]

-

C. Copper-Catalyzed Click Reaction (CuAAC)

Context: Labeling an alkyne-modified protein or oligonucleotide.[1]

-

Prepare Reagents:

-

Reaction Mix:

-

Combine Target + Dye + Cu-TBTA (final 100 µM) + Ascorbic Acid (final 1 mM).[1]

-

-

Incubation: Incubate at Room Temperature for 30–60 minutes in the dark.

-

Purification: Remove unreacted dye using a PD-10 Desalting Column or Spin Column (MWCO appropriate for your target). Dialysis is efficient for removing free dye due to the large size difference.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Aggregation (ACQ) | Add 10-20% DMSO or DMF to the reaction buffer. The PEG linkers help, but high concentrations still aggregate. |

| Precipitation | Incompatible Solvent | Ensure the dye stock is fully dissolved in DMSO before adding to aqueous buffer. |

| No Reaction | Copper Oxidation | Ascorbic acid oxidizes rapidly. Use a fresh solution or switch to TCEP (if compatible with the specific azide chemistry, though TCEP can sometimes reduce azides to amines). |

| Broad/Shifted Spectra | Solvent Polarity | Cy5 is solvatochromic. Emission shifts red in more polar solvents.[3] Stick to PBS for consistent measurements. |

References

-

BroadPharm. Cy5-PEG3-azide and N,N'-bis-(azide-PEG3)-Cy5 Product Specifications. Retrieved from [1]

-

Lumiprobe. Click Chemistry Labeling of Oligonucleotides and DNA: Protocols. Retrieved from [1]

-

AAT Bioquest. Cy5 Excitation and Emission Spectrum Viewer. Retrieved from [1][4]

-

BenchChem. Unveiling the Spectral Signature of Cy5: A Technical Guide. Retrieved from

-

AxisPharm. Cyanine5 Minimal Dye and Derivatives. Retrieved from [1]

The Dual-Frontier of Stability: Bis-Azide Cyanine Dyes in Aqueous Buffers

Executive Summary

Bis-azide cyanine dyes are highly sought-after bifunctional reagents in chemical biology, enabling simultaneous bioorthogonal crosslinking (via CuAAC or SPAAC) and near-infrared (NIR) fluorescent tracking. However, deploying these molecules in aqueous biological buffers introduces a complex, dual-front stability challenge. Researchers must account for the electrophilic vulnerability of the polymethine cyanine core and the redox sensitivity of the azide functional groups. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and outlines self-validating protocols to quantify and mitigate instability during drug development and bioconjugation workflows.

Mechanistic Causality of Degradation

The instability of bis-azide cyanines in aqueous media is not a monolithic event; it is a combinatorial degradation driven by two distinct structural vulnerabilities.

Front 1: The Polymethine Cyanine Core

Cyanine dyes (e.g., Cy5, Cy7) derive their fluorescence from a conjugated polymethine chain connecting two nitrogen-containing heterocycles. This chain acts as an electron sink, making it highly susceptible to nucleophilic attack and oxidative cleavage [4].

-

Hydrolytic Cleavage: In aqueous buffers, water acts as a nucleophile. The polymethine chain undergoes exothermic hydrolysis, forming enamines and acetaldehyde, permanently breaking the conjugation and bleaching the fluorophore [1].

-

Thermal "Blueing" and ROS Attack: Cyanine dyes generate reactive oxygen species (ROS) upon photoexcitation. These ROS species (particularly singlet oxygen) attack the polyene backbone. Even in anaerobic conditions, cyanines can undergo thermal "blueing"—a process where the chain undergoes a net excision of

units. Each excision truncates the chain, blue-shifting the absorbance wavelength by approximately 100 nm (e.g., Cy7 degrading into Cy5)[1].

Front 2: The Azide Functional Groups

Organic azides are famously utilized in "click chemistry" because they are kinetically stable to water, oxidation, and amine nucleophiles [2]. However, in biological buffers, they face a different threat: bioreduction .

-